N1-(3-acetamidophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

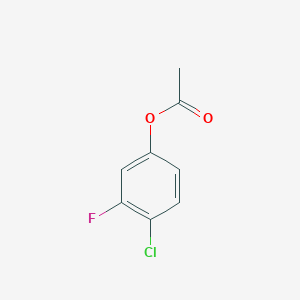

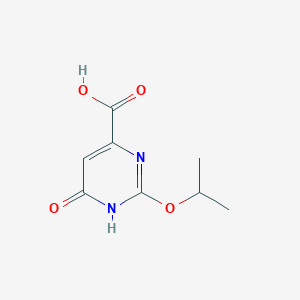

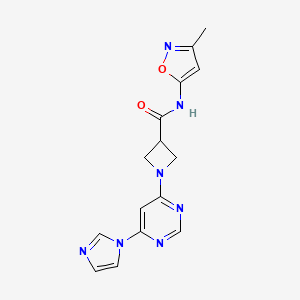

“N1-(3-acetamidophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains an oxalamide group, which is a type of amide. The molecule also includes a thiophene ring, a type of aromatic compound, and a piperidine ring, a type of heterocyclic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the thiophen-2-ylmethyl group, and the coupling of these components with the oxalamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene and the cyclic piperidine could impart some degree of rigidity to the molecule, while the oxalamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxalamide group might be susceptible to hydrolysis, especially under acidic or basic conditions . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the oxalamide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Copper-Catalyzed Coupling Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide demonstrates an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, facilitating the arylation of lactams and oxazolidinones. This system allows for a broad range of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides to react, showcasing the compound's utility in creating complex molecules (Subhadip De, Junli Yin, & D. Ma, 2017).

Bioactive Sulfonamides Synthesis

The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcases the chemical versatility and potential biological applications of sulfonamide compounds. These compounds were evaluated against both Gram-negative and Gram-positive bacteria, revealing moderate to significant antibacterial activity (H. Khalid et al., 2016).

Antihistaminic Activity of Piperidinamines

N-(4-piperidinyl)-1H-benzimidazol-2-amines were synthesized and evaluated for their antihistaminic activity, demonstrating the potential for therapeutic applications in allergy treatment. The study highlights the compound's interaction with histamine receptors, which could be crucial for developing new antihistamine drugs (F. Janssens et al., 1985).

Cholinesterase Inhibition for Neurological Applications

The creation of bioactive sulfonamides bearing the piperidine nucleus and their activity against cholinesterase enzymes suggest potential applications in neurodegenerative diseases. These compounds have shown promise in inhibiting enzymes implicated in Alzheimer's disease and other cognitive disorders (H. Khalid, 2012).

Nanomaterials in Chemical Synthesis

The use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation represents an innovative application of nanotechnology in chemical synthesis. This method highlights the efficiency of nanomaterials in facilitating complex reactions, offering a green and sustainable approach to chemical manufacturing (M. Mokhtary & Mogharab Torabi, 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(3-acetamidophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-15(26)23-17-4-2-5-18(12-17)24-21(28)20(27)22-13-16-7-9-25(10-8-16)14-19-6-3-11-29-19/h2-6,11-12,16H,7-10,13-14H2,1H3,(H,22,27)(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUWJYNZXDYQIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2704042.png)

![2-Phenoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2704045.png)

![N-(4-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2704052.png)

![3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2704056.png)

![N-(4-chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2704058.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopentylmethanone](/img/structure/B2704060.png)